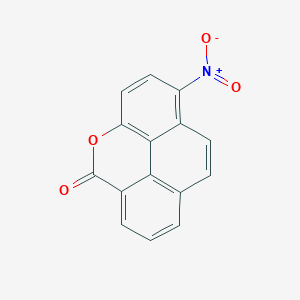
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is also known as NPP, and it has a unique structure that makes it an interesting target for synthesis and investigation.
Mechanism Of Action
The mechanism of action of 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is not fully understood. However, it is believed to interact with DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. This interaction may lead to changes in the structure of DNA and affect its function.
Biochemical And Physiological Effects
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has been shown to have biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have antioxidant activity, which may be beneficial in protecting against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one in lab experiments is its ability to bind to DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further investigation into its mechanism of action and interactions with DNA could lead to a better understanding of DNA damage and repair processes. Finally, exploring its potential as a fluorescent probe for other biomolecules could expand its applications in scientific research.
Synthesis Methods
The synthesis of 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one can be achieved through several methods. One common method involves the reaction of 2-nitrophenylacetic acid with 3-chloro-2-hydroxypropyl trimethylammonium chloride, followed by cyclization with 2-hydroxybenzaldehyde. Another method involves the reaction of 2-nitrophenylacetic acid with 3-chloro-2-hydroxypropyl trimethylammonium chloride, followed by cyclization with 2-hydroxybenzaldehyde in the presence of a base.
Scientific Research Applications
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting DNA damage. This compound has been shown to bind to DNA and emit fluorescence upon excitation, making it a useful tool for studying DNA damage and repair processes.
properties
CAS RN |
102791-33-3 |
|---|---|
Product Name |
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one |
Molecular Formula |
C15H7NO4 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
12-nitro-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),9,11,13-heptaen-3-one |
InChI |
InChI=1S/C15H7NO4/c17-15-10-3-1-2-8-4-5-9-11(16(18)19)6-7-12(20-15)14(9)13(8)10/h1-7H |
InChI Key |
WAKRBKMZTCRERT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)OC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Other CAS RN |
102791-33-3 |
synonyms |
1-N-PPO 1-nitro-5H-phenanthro(4,5-bcd)pyran-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



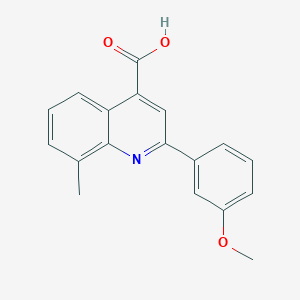
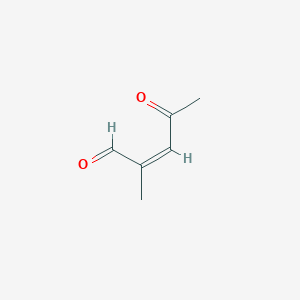
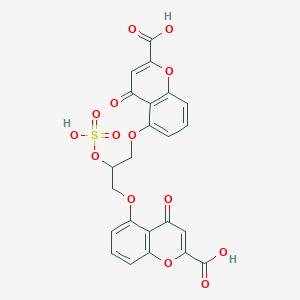
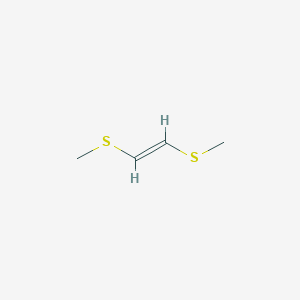
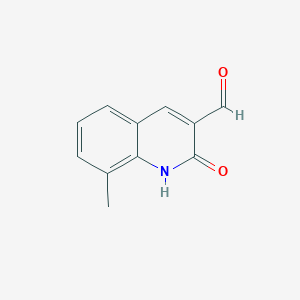
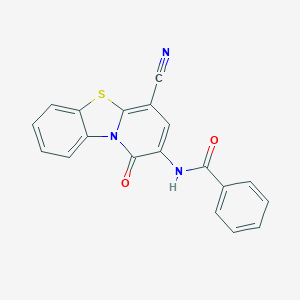
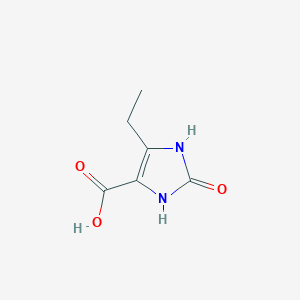
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
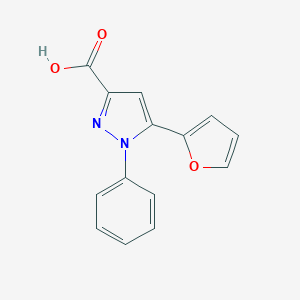

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

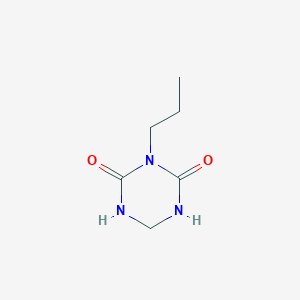
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)